molecular formula C20H21N3O2 B2629261 N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034306-19-7

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No. B2629261
CAS RN: 2034306-19-7
M. Wt: 335.407
InChI Key: KFQFRXMQXSCYIO-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as JNJ-42165279, is a novel small molecule inhibitor of the dopamine D2 receptor. It was developed by Janssen Pharmaceuticals and has been extensively studied for its potential use in the treatment of various neurological disorders.

Scientific Research Applications

Amidine Protection for Solution Phase Library Synthesis

The protection of amidines, such as N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide, is crucial in the synthesis of complex organic molecules. A study by Bailey et al. (1999) highlighted the use of 4-methoxybenzyl-4-nitrophenylcarbonate for N-protection of amidinonaphthol. This method offers a mild deprotection condition, making it suitable for multiparallel solution phase synthesis of substituted benzamides, indicating its importance in synthetic organic chemistry and drug discovery processes (Bailey et al., 1999).

Radioiodinated Derivatives for Melanoma Imaging

Eisenhut et al. (2000) explored radioiodinated N-(dialkylaminoalkyl)benzamides for their uptake in melanoma metastases, aiming for improved diagnostic imaging. This research demonstrated the potential of such compounds in enhancing melanoma imaging via SPECT and planar scintigraphy, highlighting the role of structural modifications in optimizing tissue selectivity and uptake (Eisenhut et al., 2000).

Nonaqueous Capillary Electrophoresis of Related Substances

Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and its related substances, including N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide derivatives. This method is crucial for the quality control of pharmaceutical compounds, ensuring the purity and efficacy of medications (Ye et al., 2012).

Dopamine Receptor Ligands

Leopoldo et al. (2002) investigated the structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, revealing their potent and selective affinity towards dopamine D(3) receptors. This study underscores the therapeutic potential of benzamide derivatives in treating neurological disorders (Leopoldo et al., 2002).

Antioxidant Activity and Colorimetric Sensing

Research on N-(cyano(naphthalen-1-yl)methyl)benzamides, such as the derivatives of N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide, has shown promising results in the fields of antioxidant activity and colorimetric sensing. Younes et al. (2020) demonstrated that these compounds could act as colorimetric sensors for fluoride ions, indicating their potential in environmental monitoring and analytical chemistry (Younes et al., 2020).

properties

IUPAC Name

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-19-10-12-23(13-11-19)18-8-4-16(5-9-18)20(24)22-17-6-2-15(14-21)3-7-17/h2-9,19H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQFRXMQXSCYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide

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